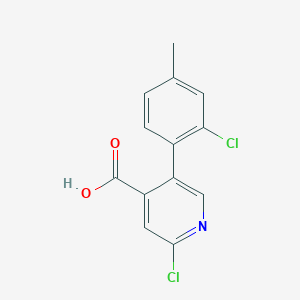

2-CHLORO-5-(2-CHLORO-4-METHYLPHENYL)ISONICOTINIC ACID

Beschreibung

2-Chloro-5-(2-chloro-4-methylphenyl)isonicotinic acid is a substituted derivative of isonicotinic acid (pyridine-4-carboxylic acid). Its structure features a pyridine ring substituted at position 2 with a chlorine atom and at position 5 with a 2-chloro-4-methylphenyl group. The compound’s electronic and steric properties are influenced by the electron-withdrawing chloro substituents and the bulky methyl group on the phenyl ring. Potential applications may include use as a ligand in metal-organic frameworks (MOFs) or as an intermediate in pharmaceutical synthesis, given the role of isonicotinic acid derivatives in these areas .

Eigenschaften

IUPAC Name |

2-chloro-5-(2-chloro-4-methylphenyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO2/c1-7-2-3-8(11(14)4-7)10-6-16-12(15)5-9(10)13(17)18/h2-6H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAVRVDMWVRTZBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CN=C(C=C2C(=O)O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30687601 | |

| Record name | 2-Chloro-5-(2-chloro-4-methylphenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30687601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258609-14-1 | |

| Record name | 2-Chloro-5-(2-chloro-4-methylphenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30687601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(2-chloro-4-methylphenyl)isonicotinic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-5-(2-chloro-4-methylphenyl)isonicotinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced derivatives.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and titanium dioxide (TiO₂) in aqueous solutions.

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds.

Wissenschaftliche Forschungsanwendungen

2-Chloro-5-(2-chloro-4-methylphenyl)isonicotinic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

Biology: The compound can be employed in biological studies to investigate its effects on various biological pathways.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-chloro-5-(2-chloro-4-methylphenyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Isonicotinic Acid (Pyridine-4-Carboxylic Acid)

- Structural Differences : Unlike the target compound, isonicotinic acid lacks substituents on the pyridine ring beyond the carboxylic acid group at position 3.

- Applications: Isonicotinic acid is widely used as a linker in MOFs due to its strong coordination with metal nodes. For example, its incorporation into Cr-PTC-HIna MOFs enhances photocatalytic activity in methylene blue degradation . The target compound’s chloro substituents may reduce basicity and alter metal-binding affinity compared to unsubstituted isonicotinic acid.

2-Hydroxyisonicotinic Acid and Citrazinic Acid (2,6-Dihydroxyisonicotinic Acid)

- Functional Groups : These derivatives feature hydroxyl groups at positions 2 and/or 6 instead of chloro or methyl groups.

- Metabolism : Microorganisms metabolize isonicotinic acid via hydroxylation at position 2 to form 2-hydroxyisonicotinic acid, followed by further hydroxylation to citrazinic acid. These steps are critical in biodegradation pathways, leading to ring cleavage and mineralization . The chloro substituents in the target compound may impede such metabolic pathways due to their electron-withdrawing nature and resistance to enzymatic oxidation.

- Coordination Chemistry : Hydroxyl groups in citrazinic acid facilitate hydrogen bonding and chelation, which are absent in the chloro-substituted target compound. This difference could influence crystal packing and supramolecular assembly .

Substituted Pyridinecarboxylic Acids in MOFs

- Steric and Electronic Effects : The 2-chloro-4-methylphenyl group in the target compound introduces steric bulk, which may hinder its ability to form dense MOF structures compared to smaller linkers like isonicotinic acid. Conversely, chloro substituents could enhance thermal stability and modify pore geometry.

- Photocatalytic Performance : MOFs incorporating isonicotinic acid derivatives with electron-donating groups (e.g., hydroxyl) show improved charge transfer properties. The target compound’s electron-withdrawing groups might reduce photocatalytic efficiency but could offer unique selectivity in catalytic reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.